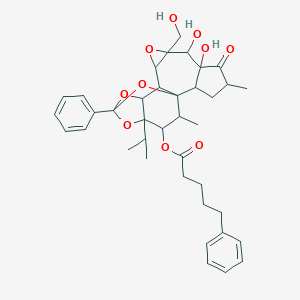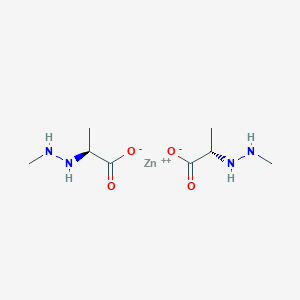
Methylaminoalanine-zinc(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylaminoalanine-zinc(II) is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a complex of zinc(II) and methylaminoalanine, which is a non-proteinogenic amino acid. Methylaminoalanine-zinc(II) has been studied for its ability to interact with biological systems and its potential as a tool for investigating cellular processes.
Mechanism of Action
The mechanism of action of methylaminoalanine-zinc(II) is not well understood. However, it is thought to interact with proteins and enzymes in cells, potentially altering their functions and activities.
Biochemical and Physiological Effects
Methylaminoalanine-zinc(II) has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been shown to interact with proteins involved in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using methylaminoalanine-zinc(II) in lab experiments is its ability to interact with proteins and enzymes in cells. This can provide insights into their functions and mechanisms of action. However, one limitation is that the compound may have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research involving methylaminoalanine-zinc(II). One area of interest is its potential as a tool for investigating cellular signaling pathways. Another area is its potential as a therapeutic agent for certain diseases, such as Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential off-target effects.
Synthesis Methods
Methylaminoalanine-zinc(II) can be synthesized using a variety of methods. One common method involves the reaction of zinc(II) chloride with methylaminoalanine in solution. The resulting compound can then be purified using chromatography techniques.
Scientific Research Applications
Methylaminoalanine-zinc(II) has been used in a variety of scientific research applications. One area of interest is its potential as a tool for investigating cellular processes. This compound has been shown to interact with proteins and enzymes in cells, which can provide insights into their functions and mechanisms of action.
properties
CAS RN |
124608-38-4 |
|---|---|
Product Name |
Methylaminoalanine-zinc(II) |
Molecular Formula |
C8H18N4O4Zn |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
zinc;(2S)-2-(2-methylhydrazinyl)propanoate |
InChI |
InChI=1S/2C4H10N2O2.Zn/c2*1-3(4(7)8)6-5-2;/h2*3,5-6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI Key |
OETFAJCWTXIDDL-QHTZZOMLSA-L |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NNC.C[C@@H](C(=O)[O-])NNC.[Zn+2] |
SMILES |
CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Zn+2] |
Canonical SMILES |
CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Zn+2] |
synonyms |
alpha-amino-beta-Me-aminopropionic acid zinc(II) complex L-BMMA-zinc(II) L-MeDAP-zinc(II) methylamino-L-alanine-zinc(II) methylaminoalanine-zinc(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



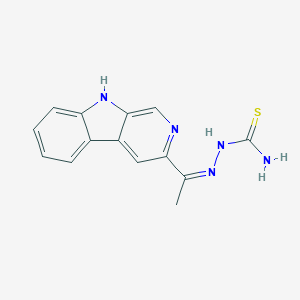
![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)


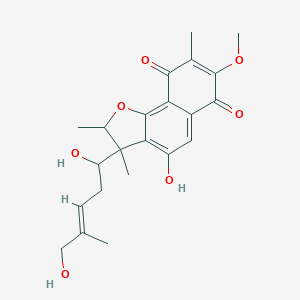

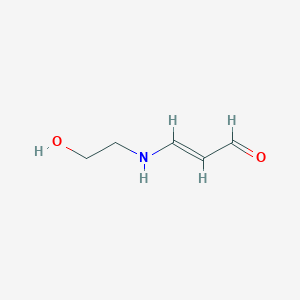

![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
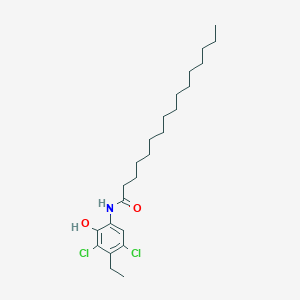
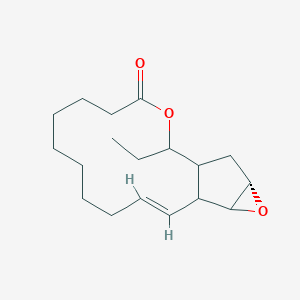
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
